![molecular formula C12H11FN2O2 B5656270 4-[(dimethylamino)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5656270.png)
4-[(dimethylamino)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound "4-[(dimethylamino)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one" is a chemical of interest in various fields of chemistry due to its unique structure and potential for diverse chemical reactions and applications. Its study encompasses synthetic methodologies, structural characterization, and exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of oxazol-5(4H)-ones, including derivatives like our compound of interest, often involves strategies that utilize dimethylamino components as key building blocks. These methodologies can include reactions with Vilsmeier reagent or other approaches aimed at constructing the oxazolone ring with specific substituents, such as 3-fluorophenyl groups, to achieve the desired structural features (Ratković et al., 2014).
Molecular Structure Analysis
Molecular structure determination, often through crystallographic studies, provides insight into the conformations and spatial arrangements of atoms within the compound. For similar compounds, X-ray diffraction techniques have been employed to elucidate the crystal and molecular structures, shedding light on the conformational preferences and intermolecular interactions present in the solid state (Kariuki et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of oxazol-5(4H)-ones includes their participation in various nucleophilic and electrophilic reactions, facilitated by the presence of both electron-rich and electron-deficient sites within the molecule. These reactions can lead to a wide array of derivatives with diverse functional groups, indicating the compound's versatility in synthetic chemistry (Moser et al., 2005).
properties
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,1-2H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKKEKYQPUTKM-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)OC(=N1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(dimethylamino)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one |
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